molecular formula C23H32N2O B4063703 1-(1-adamantylcarbonyl)-4-(3,4-dimethylphenyl)piperazine

1-(1-adamantylcarbonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No. B4063703
M. Wt: 352.5 g/mol
InChI Key: OFFQYGSGJUJTNN-UHFFFAOYSA-N
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Description

1-(1-adamantylcarbonyl)-4-(3,4-dimethylphenyl)piperazine (ACP) is a chemical compound that has drawn significant attention in recent years due to its potential applications in scientific research. ACP is a piperazine derivative that is structurally similar to other compounds that have been used for research purposes, such as CP-55940 and WIN-55212-2. In

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Hypoglycemic Activities : Novel N-(1-adamantyl)carbothioamide derivatives have been synthesized, displaying potent in vitro antimicrobial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans. Additionally, some compounds have shown significant hypoglycemic activity in streptozotocin-induced diabetic rats (Al-Abdullah et al., 2015).

  • Reactivity Properties and Adsorption Behavior : A study on the reactivity properties, ALIE, and Fukui functions of a triazole derivative, which includes adamantyl and piperazine moieties, has been reported. The research provides insights into the stability and noncovalent interactions of the compound, suggesting its potential for pharmaceutical applications (Al-Ghulikah et al., 2021).

  • Antimicrobial and Anti-inflammatory Activities : Synthesis of novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives has been explored. Several derivatives showed good or moderate in vitro activities against a panel of bacteria and the yeast-like pathogenic fungus Candida albicans. In vivo anti-inflammatory activity was also determined, with some compounds showing good or moderate dose-dependent activity (Al-Omar et al., 2010).

  • Synthesis and Hemostatic Activity : Research on the synthesis of 4-(het)aryl-4-oxobut-2-enoic acid derivatives and their effects on the blood coagulation system has revealed compounds with high hemostatic activity and low acute toxicity, establishing a relationship between structure and pharmacological effect (Pulina et al., 2017).

  • Anti-HIV-1 Activity : Certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones have been synthesized and tested for in vitro activities against HIV-1, showing significant reduction of viral replication in some compounds (El-Emam et al., 2004).

properties

IUPAC Name

1-adamantyl-[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-16-3-4-21(9-17(16)2)24-5-7-25(8-6-24)22(26)23-13-18-10-19(14-23)12-20(11-18)15-23/h3-4,9,18-20H,5-8,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFQYGSGJUJTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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